
Reveromycin D
描述
瑞沃霉素D是一种天然产物,最初从链霉菌中分离得到。 它的化学结构包含二萜糖苷,并因其有趣的生物活性而受到关注 .
准备方法
瑞沃霉素D的合成路线涉及复杂的步骤。虽然我没有关于工业生产方法的具体细节,但研究人员已成功地在实验室中合成它。反应条件和中间体对其制备至关重要。
化学反应分析
瑞沃霉素D经历了各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件有助于其结构修饰。这些反应形成的主要产物对于理解其多功能性至关重要。
科学研究应用
Anticancer Activity
Reveromycin D exhibits significant anticancer properties, particularly in inhibiting the proliferation of various cancer cell lines. Its mechanism primarily involves the selective inhibition of eukaryotic cytoplasmic isoleucyl-tRNA synthetase (IleRS), which is crucial for protein synthesis in cancer cells.
- Case Study: Inhibition of Tumor Growth
- In vitro studies demonstrated that this compound effectively inhibited the growth of human tumor cells, including ovarian and prostate cancer cells. In vivo experiments further confirmed its ability to suppress tumor growth in animal models, indicating its potential as a therapeutic agent for cancer treatment .
Anti-Metastatic Properties
This compound has shown promising results in preventing bone metastasis, particularly in cancers such as lung and prostate cancer. This effect is attributed to its anti-osteoclastic activity, which inhibits osteoclast-mediated bone resorption.
- Case Study: Bone Metastasis Model
Osteoporosis Treatment
The compound has been identified as a potent inhibitor of osteoclast activity, making it a candidate for osteoporosis treatment. Its ability to induce apoptosis in osteoclasts leads to reduced bone resorption.
- Case Study: Osteoporosis in Animal Models
Periodontal Disease Management
This compound has been explored for its efficacy in treating periodontal disease due to its anti-inflammatory properties and ability to inhibit osteoclast activity.
- Case Study: Periodontitis Model
- In experimental models of periodontitis using OPG-knockout mice, this compound administration resulted in decreased osteoclast counts and reduced inflammatory cytokine expression, thereby preventing alveolar bone loss . This underscores its potential role as a local therapeutic agent for periodontal disease.
Biosynthetic Studies
Recent research has focused on enhancing the production of this compound through biosynthetic pathways. The presence of certain biomediators has been shown to stimulate the production of this compound in Streptomyces species.
- Chemical Induction Studies
- A β-carboline compound (BR-1) was identified as a chemical signal that enhances Reveromycin production by activating specific biosynthetic gene clusters within Streptomyces sp. SN-593 . This discovery opens avenues for optimizing production methods for Reveromycin derivatives with enhanced biological activity.
Data Summary Table
作用机制
瑞沃霉素D的效果源于其与分子靶点和途径的相互作用。需要进一步研究来揭示其确切的机制,但其对EGF诱导的促有丝分裂活性的抑制和抗真菌特性预示着令人兴奋的可能性。
相似化合物的比较
虽然瑞沃霉素D脱颖而出,但让我们考虑类似的化合物:
瑞沃霉素A: 一种具有不同性质的近亲。
瑞沃霉素B: 具有相似的结构特征,但表现出不同的生物活性。
瑞沃霉素C: 瑞沃霉素家族的另一个成员。
生物活性
Reveromycin D, a member of the reveromycin family produced by Streptomyces species, exhibits significant biological activities that are primarily characterized by its effects on eukaryotic cells and its potential applications in medical and agricultural fields. This article summarizes the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and implications for therapeutic use.
This compound has been shown to inhibit the mitogenic activity induced by epidermal growth factor (EGF) in various cell lines. This inhibition is crucial as it affects cellular proliferation and differentiation processes. The compound selectively inhibits protein synthesis in eukaryotic cells, which contributes to its antiproliferative effects against human tumor cell lines and antifungal activity against pathogenic fungi .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : this compound demonstrates significant antiproliferative effects on human cancer cell lines, including leukemia cells. Its mechanism involves the inhibition of EGF-stimulated mitogenic responses .
- Antifungal Properties : The compound exhibits antifungal activity against various plant pathogenic fungi. Studies have shown that this compound can suppress the growth of fungi responsible for diseases in crops, making it a candidate for agricultural applications .
- Inhibition of Bone Resorption : this compound has been identified as an inhibitor of osteoclast activity, which is relevant for conditions such as osteoporosis. It selectively targets osteoclasts without being cytotoxic to other cell types .
Efficacy Against Pathogens
Recent studies have demonstrated the efficacy of this compound against a range of fungal pathogens. For instance:
- Candida albicans : Reveromycin A (closely related to this compound) has shown inhibitory effects on Candida albicans, a common human pathogen responsible for opportunistic infections .
- Plant Pathogenic Fungi : this compound has been effective against several plant pathogens, including those causing rot in strawberries. Its efficacy is comparable to that of conventional fungicides, suggesting its potential as a biocontrol agent in agriculture .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of reveromycins has revealed critical insights into how structural modifications affect biological activity. For example, modifications to specific functional groups on the reveromycin backbone can enhance or diminish its potency against target cells .
Compound | Activity | Efficacy |
---|---|---|
Reveromycin A | Antitumor | High |
Reveromycin B | Weak Antitumor | Low |
This compound | Antifungal | Moderate to High |
Reveromycin T | Stronger anticancer than A | Very High |
Case Studies
- Antifungal Efficacy : In a study assessing the antifungal properties of reveromycins, it was found that both crude extracts and purified reveromycin compounds effectively inhibited fungal growth at concentrations as low as 10 µg/ml . This suggests that reveromycins could serve as eco-friendly alternatives to synthetic fungicides.
- Antitumor Activity : A series of experiments demonstrated that reveromycins could inhibit tumor cell proliferation in vitro and showed promise in vivo in animal models. The results indicated that reveromycins could potentially be developed into therapeutic agents for cancer treatment .
属性
IUPAC Name |
(2E,4S,5S,6E,8E)-10-[(2S,3R,6S,8R,9S)-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-3-pentyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O11/c1-6-7-8-20-36(48-35(45)18-17-33(41)42)22-23-37(47-31(36)15-11-26(3)24-34(43)44)21-19-28(5)30(46-37)14-10-25(2)9-13-29(38)27(4)12-16-32(39)40/h9-13,15-16,24,27-31,38H,6-8,14,17-23H2,1-5H3,(H,39,40)(H,41,42)(H,43,44)/b13-9+,15-11+,16-12+,25-10+,26-24+/t27-,28-,29-,30+,31-,36+,37-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOFNCHDOAZCMT-SFKKXSHQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1(CCC2(CCC(C(O2)CC=C(C)C=CC(C(C)C=CC(=O)O)O)C)OC1C=CC(=CC(=O)O)C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@]1(CC[C@]2(CC[C@@H]([C@H](O2)C/C=C(\C)/C=C/[C@@H]([C@@H](C)/C=C/C(=O)O)O)C)O[C@H]1/C=C/C(=C/C(=O)O)/C)OC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。